N-Desethyl etifoxine--13C,d3
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Overview
Description
N-Desethyl etifoxine–13C,d3: is a compound that is isotopically labeled with carbon-13 and deuterium. It is a derivative of N-Desethyl etifoxine, which is known for its pharmacological properties. The isotopic labeling makes it particularly useful in scientific research, especially in the fields of pharmacokinetics and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Desethyl etifoxine–13C,d3 involves the incorporation of carbon-13 and deuterium into the N-Desethyl etifoxine molecule. This is typically achieved through a series of chemical reactions that replace specific hydrogen atoms with deuterium and carbon atoms with carbon-13. The exact synthetic route can vary, but it generally involves the use of isotopically labeled reagents and catalysts under controlled conditions .
Industrial Production Methods: Industrial production of N-Desethyl etifoxine–13C,d3 follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle isotopically labeled compounds and ensure high purity and yield. The production is carried out under stringent quality control measures to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Desethyl etifoxine–13C,d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .
Scientific Research Applications
N-Desethyl etifoxine–13C,d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to track the movement and transformation of molecules within a system.
Biology: Used in studies of enzyme kinetics and metabolic pathways.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Used in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
The mechanism of action of N-Desethyl etifoxine–13C,d3 is similar to that of N-Desethyl etifoxine. It acts as a positive allosteric modulator of gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA in the central nervous system. This leads to anxiolytic and neuroprotective effects. The isotopic labeling does not significantly alter the mechanism of action but allows for more precise tracking and analysis in research studies .
Comparison with Similar Compounds
N-Desethyl etifoxine: The non-labeled version of the compound.
Etifoxine: The parent compound from which N-Desethyl etifoxine is derived.
Other isotopically labeled compounds: Such as N-Desethyl etifoxine–13C,d2 and N-Desethyl etifoxine–13C,d4
Uniqueness: N-Desethyl etifoxine–13C,d3 is unique due to its specific isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research, providing insights that are not possible with non-labeled compounds .
Properties
Molecular Formula |
C15H13ClN2O |
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Molecular Weight |
276.74 g/mol |
IUPAC Name |
6-chloro-4-phenyl-4-(trideuterio(113C)methyl)-3,1-benzoxazin-2-amine |
InChI |
InChI=1S/C15H13ClN2O/c1-15(10-5-3-2-4-6-10)12-9-11(16)7-8-13(12)18-14(17)19-15/h2-9H,1H3,(H2,17,18)/i1+1D3 |
InChI Key |
PGSDPKVMKMOURZ-KQORAOOSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])C1(C2=C(C=CC(=C2)Cl)N=C(O1)N)C3=CC=CC=C3 |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Cl)N=C(O1)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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